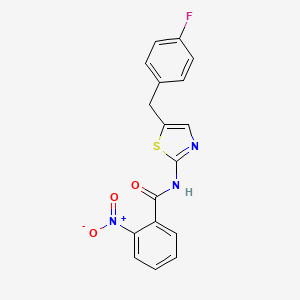![molecular formula C15H12ClN5O2 B2529732 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879458-72-7](/img/structure/B2529732.png)
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as CCMI, is a synthetic compound with potential applications in scientific research. Its unique chemical structure makes it an interesting target for investigation, as it has been shown to possess a variety of biological activities.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of the enzyme JAK2, which is involved in the regulation of immune responses and cell growth. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the replication of certain viruses, such as the hepatitis C virus. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several advantages for use in lab experiments. It is a synthetic compound, meaning it can be easily synthesized in large quantities with high purity. This compound also possesses a variety of biological activities, making it a useful tool compound for investigating cellular signaling pathways. However, this compound also has limitations, as its mechanism of action is not fully understood and it may have off-target effects on other enzymes and proteins.
未来方向
There are several future directions for research on 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione. One area of interest is the investigation of its potential use in the treatment of cancer and viral infections. Another area of interest is the identification of its molecular targets and the development of more specific inhibitors. Additionally, the development of analogs of this compound with improved potency and selectivity may be of interest. Overall, this compound is a promising compound for scientific research and has the potential to lead to the development of new therapies for various diseases.
合成方法
The synthesis of 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves a series of chemical reactions, starting with the reaction of 4-chloroaniline with 2,6-dimethyl-4-nitrophenol to form 4-chloro-2,6-dimethyl-4-nitroaniline. This intermediate is then reacted with 2-cyano-3-methylthiophene to form the desired product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been investigated for its potential use in the treatment of various diseases, such as cancer and viral infections. This compound has also been used as a tool compound in scientific research, as it can modulate the activity of certain enzymes and proteins.
属性
IUPAC Name |
6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTVHSVFDOQVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)
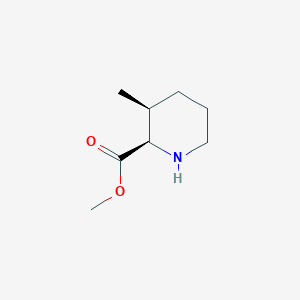
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)
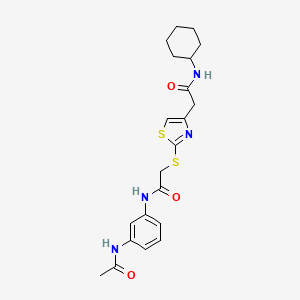

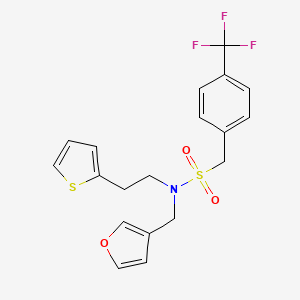
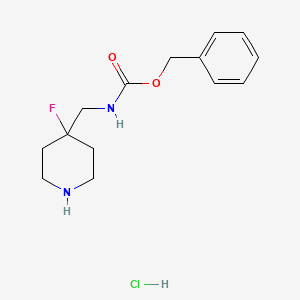

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

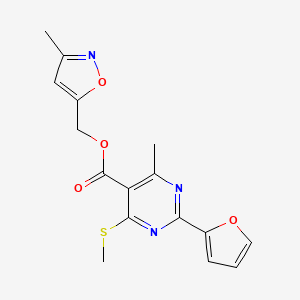
![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)
